tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of pyrrolopyridine and is known for its unique structure, which includes a tert-butyl group, an oxo group, and a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors followed by the introduction of the tert-butyl group. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This intermediate is then subjected to base-mediated conversion, followed by substitution at the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness
tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific oxo group and tert-butyl substitution, which confer distinct chemical properties and reactivity compared to its analogs. These features make it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H20N2O3 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-5-8-4-6-13-10(15)9(8)14/h8-9H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
GPPQCLRWLCRZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(=O)NCC2 |
Origin of Product |
United States |
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